2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde
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Description
Molecular Structure Analysis
The molecular structure of 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde involves a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This structural group is characterized by chemical inertness and a large molecular volume .Scientific Research Applications
Atom Transfer Radical Polymerization
Research by Haddleton et al. (1997) demonstrates the use of pyridinecarbaldehyde imines, similar in structure to 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde, in atom transfer radical polymerization (ATRP). These imines, used in conjunction with copper(I) bromides and alkyl bromides, enable the polymerization of methyl methacrylate, showcasing the potential of pyridine-4-carbaldehyde derivatives in polymer chemistry (Haddleton et al., 1997).
Synthesis and Utility in Organic Chemistry
The synthesis and utility of 2-silyloxy dienes derived from heterocycles such as furan, pyrrole, and thiophene are highlighted by Rassu et al. (2000). These dienes, bearing structural similarities to this compound, are used in reactions with carbonyl compounds to produce aldol-type constructs. This demonstrates the compound's potential utility in creating complex organic molecules with rich functionality (Rassu et al., 2000).
Complexation and Coordination Chemistry
The complexation behaviors of pyridinecarbaldehyde derivatives with metals such as copper and ruthenium have been explored, indicating the potential of this compound in forming novel metal complexes. For instance, Lobana et al. (2008) synthesized trinuclear complexes by redox reactions involving copper(I) and thiosemicarbazones coordinated to ruthenium(II), suggesting the compound's relevance in the synthesis of metal-organic frameworks and catalytic systems (Lobana et al., 2008).
Heterocyclic Chemistry and Novel Derivatives
The development of novel heterocyclic compounds, such as quinone-fused corroles, by Vale et al. (2007), using gallium(III) complexes of corrole-3-carbaldehydes, highlights the potential for this compound in synthesizing new molecular architectures with unique electronic and optical properties (Vale et al., 2007).
Properties
IUPAC Name |
2-[tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2Si/c1-12(2)20(13(3)4,14(5)6)19-11-16-9-15(10-18)7-8-17-16/h7-10,12-14H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZIFVCTJXKNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=NC=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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